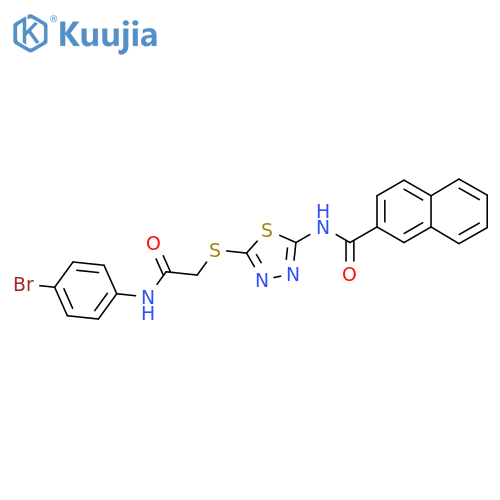

Cas no 391869-37-7 (N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide)

N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide

- F0470-0157

- 391869-37-7

- AKOS024578262

- N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

- N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

- N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

-

- インチ: 1S/C21H15BrN4O2S2/c22-16-7-9-17(10-8-16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28)

- InChIKey: YMTSZMRLEUVKJA-UHFFFAOYSA-N

- SMILES: BrC1C=CC(=CC=1)NC(CSC1=NN=C(NC(C2=CC=C3C=CC=CC3=C2)=O)S1)=O

計算された属性

- 精确分子量: 497.98198g/mol

- 同位素质量: 497.98198g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 30

- 回転可能化学結合数: 6

- 複雑さ: 606

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 5.2

- トポロジー分子極性表面積: 138Ų

N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0470-0157-20mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-10mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-50mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-2μmol |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-2mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-3mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-10μmol |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-15mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-1mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0470-0157-4mg |

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

391869-37-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamideに関する追加情報

Introduction to N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide (CAS No. 391869-37-7)

N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 391869-37-7, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of a thiadiazole core, an naphthalene moiety, and a 4-bromophenyl substituent suggests potential biological activity and makes it a subject of intense research interest.

The structural composition of this compound is highly intriguing and warrants a detailed exploration. The molecule features a carbamoylmethyl sulfanyl group attached to the thiadiazole ring, which is further linked to a naphthalene carboxamide moiety. This arrangement creates multiple sites for interaction with biological targets, making it a promising candidate for drug discovery and development. The 4-bromophenyl group, in particular, is known to enhance binding affinity and selectivity in many pharmacological applications.

In recent years, there has been growing interest in thiadiazole derivatives due to their diverse biological activities. Thiadiazoles are known for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The incorporation of a thiadiazole ring into the molecular structure of N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide likely contributes to its potential therapeutic efficacy. Moreover, the naphthalene carboxamide moiety adds another layer of complexity, suggesting possible interactions with enzymes and receptors involved in various disease pathways.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies are employed to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is particularly noteworthy, as these reactions enable the formation of carbon-carbon bonds under mild conditions. This approach not only enhances efficiency but also minimizes side products, making the synthesis more sustainable.

The pharmacological evaluation of N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide has been the focus of several recent studies. Researchers have been exploring its potential as an inhibitor of key enzymes involved in cancer progression. Preliminary in vitro studies have shown promising results regarding its ability to inhibit kinases and other enzymes that are overexpressed in tumor cells. These findings suggest that this compound may have therapeutic applications in oncology.

In addition to its anti-cancer potential, this compound has also shown promise in other therapeutic areas. For instance, its structural features make it a candidate for developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The thiadiazole ring is known to interact with neurotransmitter receptors, which could be exploited for treating neurodegenerative conditions.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques are used to predict how N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide interacts with biological targets at the atomic level. These simulations help researchers understand the binding mechanism and optimize the structure for better efficacy. Additionally, virtual screening methods are employed to identify potential lead compounds that can be further developed into drugs.

The development of new pharmaceuticals is often hindered by challenges such as poor solubility and bioavailability. To address these issues, researchers are exploring various strategies to enhance the pharmacokinetic properties of N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide. Techniques such as prodrug design and formulation optimization are being investigated to improve its absorption and distribution within the body.

The environmental impact of pharmaceutical synthesis is also a critical consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes for this compound. This includes using renewable feedstocks, reducing waste generation, and minimizing energy consumption during production processes.

The future prospects for N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide look promising as ongoing research continues to uncover its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical trials and ultimately bringing new treatments to patients in need.

391869-37-7 (N-5-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylnaphthalene-2-carboxamide) Related Products

- 2253-38-5(Methyl fluoroisobutyrate)

- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)

- 1823228-03-0(ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate)

- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)

- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 865162-64-7(N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)

- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)